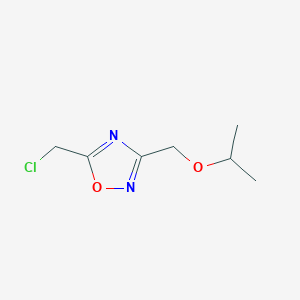
5-(Chloromethyl)-3-(isopropoxymethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(Chloromethyl)-3-(isopropoxymethyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its wide range of biological and pharmacological activities. These compounds are recognized as privileged structures in drug chemistry due to their potential as biologically active derivatives that may find use as drugs or insecticides .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, such as 5-(chloromethyl)-3-(isopropoxymethyl)-1,2,4-oxadiazole, typically involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of synthesized intermediates. A convenient method for the synthesis of these compounds starts with commercially available aromatic and heterocyclic carboxylic acids. The process includes the use of phosphorus trichloroxide (V) and results in high yields without the need for purifying intermediate compounds, which simplifies the procedure .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives can be confirmed by spectroscopic methods such as 1H NMR, FT-IR, and MS. For example, the structure of 2-chloromethyl-5-aryl-1,3,4-oxadiazole compounds has been confirmed using these techniques. The molecular structure is crucial for understanding the reactivity and potential applications of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives is diverse. For instance, the chloromethyl group in these compounds can react with N- and S-nucleophilic reagents. Additionally, the amino group can undergo acylation and oxidation to azo and nitro groups. The 1,2,4-oxadiazole ring itself can also undergo transformation reactions . These reactions allow for further chemical modifications, which can lead to the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. For example, UV-Vis spectroscopy of 2-chloromethyl-5-aryl-1,3,4-oxadiazole compounds shows maximum absorptive wavelengths at 260-279 nm, and they emit strong purple fluorescence in DMF solution, with emissive maximum wavelengths ranging from 334 nm to 362 nm. These properties indicate that these compounds can be used as purple luminescent materials . Additionally, some derivatives have shown significant antibacterial and antifungal activities, which is important for their potential use in medical applications .
科学的研究の応用
Synthesis and Photoluminescence
A series of 1,3,4-oxadiazole derivatives have been synthesized to investigate their mesomorphic behavior and photoluminescent properties. These compounds, including derivatives of cholesteryl and methyl benzoate, exhibit cholesteric and nematic/smectic A mesophases, respectively. They show intense blue fluorescence emission with good photoluminescence quantum yields, highlighting their potential in materials science, especially for applications requiring specific light-emitting properties (Han et al., 2010).
Medicinal Chemistry
Oxadiazoles, including 1,3,4-oxadiazole derivatives, are significant in drug design, often serving as bioisosteric replacements for ester and amide functionalities due to their distinct charge distributions. They possess a lower lipophilicity and exhibit differences in metabolic stability, hERG inhibition, and aqueous solubility, which are favorable for drug development. Novel synthetic routes for 1,3,4-oxadiazoles have been described, enabling the exploration of these heterocycles in medicinal chemistry (Boström et al., 2012).
Antimicrobial and Antitubercular Activity
Isoxazole clubbed 1,3,4-oxadiazole derivatives have shown significant antimicrobial and antitubercular activities. The compounds demonstrated good efficacy against various bacterial strains, including E. coli and S. aureus, as well as against M. tuberculosis, supported by molecular docking studies to understand their mode of action (Shingare et al., 2018).
Material Science Applications
The 1,3,4-oxadiazole scaffold is a privileged structure in materials science due to its versatile applications. For instance, novel polymers containing 1,3,4-oxadiazole units have been developed for use as electron transporting layers in organic LEDs, benefiting from their excellent thermal and chemical stability as well as high photoluminescence quantum yields. These developments underscore the potential of 1,3,4-oxadiazole derivatives in advanced material applications, from light-emitting devices to other electronic applications (Zarei & Rasooli, 2017).
Antibacterial Activity
Novel {5-chloro-2-[(3-substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones have been synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, showing significant in-vitro antibacterial activity. Among these compounds, one exhibited notable efficacy against a range of bacterial strains, underscoring the potential of 1,2,4-oxadiazole derivatives in developing new antibacterial agents (Rai et al., 2010).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(chloromethyl)-3-(propan-2-yloxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c1-5(2)11-4-6-9-7(3-8)12-10-6/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAOGQPUXYKOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NOC(=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(isopropoxymethyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

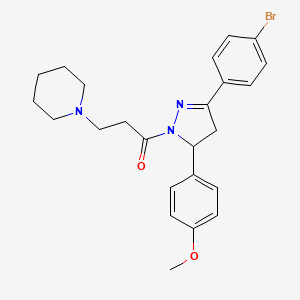

![N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)
![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)
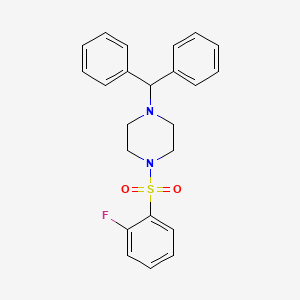
![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)

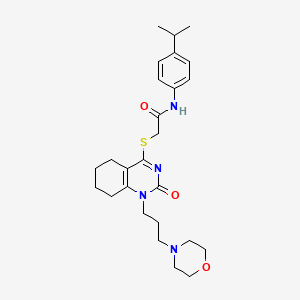
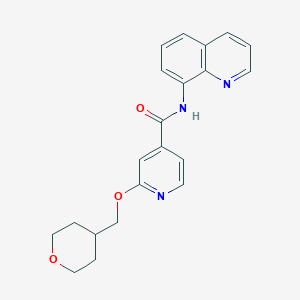

![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)
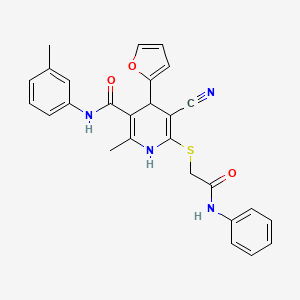

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2516123.png)